Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound with a naphthyridine core. Naphthyridines have garnered significant interest due to their diverse biological applications, including pharmacological activities such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant effects . They find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications .
Preparation Methods
The synthetic route for ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate involves the following steps:
Esterification: Convert the resulting brominated compound to its ethyl ester form by esterification.
Chemical Reactions Analysis
Reactivity: Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative reactions may involve peroxides or metal catalysts, while reduction could use hydrides or metal complexes.
Major Products: The products formed depend on the reaction type. For instance, reduction might yield the corresponding hydroxylamine or amine derivatives.
Scientific Research Applications
Chemistry: Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate serves as a versatile building block for designing novel compounds.
Biology and Medicine: Its potential as an anticancer agent warrants further investigation.
Industry: The compound’s synthetic versatility makes it valuable for drug development and other applications.
Mechanism of Action
- The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to cancer progression.
Comparison with Similar Compounds
- Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate stands out due to its unique structure and potential biological activities.
- Similar compounds include other naphthyridines and related heterocycles.
Properties
Molecular Formula |
C11H9BrN2O3 |
---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 8-bromo-4-oxo-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-4-14-9-6(10(7)15)3-13-5-8(9)12/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
MXRFPTIOSLWHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=NC=C2C1=O)Br |
Origin of Product |
United States |
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